N-allyl-5-oxo-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridine-3-carboxamide
Description
N-Allyl-5-oxo-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridine-3-carboxamide is a synthetic chromenopyridine derivative characterized by a fused chromene-pyridine core. Key structural features include:
Properties
IUPAC Name |
5-oxo-N-prop-2-enyl-2-(trifluoromethyl)chromeno[2,3-b]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11F3N2O3/c1-2-7-21-15(24)11-8-10-13(23)9-5-3-4-6-12(9)25-16(10)22-14(11)17(18,19)20/h2-6,8H,1,7H2,(H,21,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQFUAPWITWTNGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C1=C(N=C2C(=C1)C(=O)C3=CC=CC=C3O2)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-allyl-5-oxo-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridine-3-carboxamide (CAS 241127-03-7) is a compound of significant interest in medicinal chemistry due to its potential biological activities. Its unique structural features, including the chromeno and pyridine moieties, suggest various pharmacological applications. This article reviews the available literature on the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
This compound has a molecular weight of 348.28 g/mol and a predicted boiling point of 464.2 °C. The compound exhibits a density of approximately 1.399 g/cm³ and a pKa value of 12.81, indicating its acidic nature in solution .
| Property | Value |
|---|---|
| Molecular Formula | C17H11F3N2O3 |
| Molecular Weight | 348.28 g/mol |
| Boiling Point | 464.2 °C |
| Density | 1.399 g/cm³ |
| pKa | 12.81 |
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- DNA Interaction : Preliminary studies suggest that compounds with similar structures can bind to DNA molecules, which may lead to alterations in gene expression and cellular function .
- Inhibition of Kinases : Research indicates that derivatives of chromeno-pyridine compounds can inhibit specific kinases involved in inflammatory pathways, suggesting potential applications in treating inflammatory diseases .
- Antitumor Activity : The compound may exhibit cytotoxic effects against cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest .
Case Studies and Research Findings
Several studies have highlighted the biological activities associated with this compound and related compounds:
- Antitumor Activity : A study demonstrated that similar chromeno-pyridine derivatives showed significant inhibitory effects on tumor cell proliferation, particularly in breast cancer models (MCF-7 and MDA-MB-231). These effects were linked to the induction of apoptosis and were enhanced when combined with conventional chemotherapeutic agents like doxorubicin .
- Anti-inflammatory Properties : Research on related compounds indicated that they could inhibit inflammatory kinases such as TBK1 and IKKε, which are crucial in mediating inflammatory responses. This suggests that N-allyl derivatives could be developed as therapeutic agents for chronic inflammatory conditions .
- Synergistic Effects : In vitro studies have shown that the combination of N-allyl derivatives with other drugs can lead to synergistic effects, enhancing their therapeutic efficacy while potentially reducing side effects associated with higher doses of traditional medications .
Scientific Research Applications
Medicinal Chemistry
N-allyl-5-oxo-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridine-3-carboxamide has shown promise in medicinal chemistry, particularly in the development of anticancer agents.
Cytotoxic Activity
Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. In vitro studies have demonstrated that it induces apoptosis through DNA damage pathways, with IC50 values suggesting potent activity against human cancer cells .
Antimicrobial Properties
The compound has been evaluated for its antimicrobial efficacy against several bacterial strains. Results suggest effective inhibition of bacterial growth, indicating its potential use as an antimicrobial agent .
Biological Research
The unique structure of this compound allows it to interact with biological systems in various ways.
DNA Interaction
Studies have shown that this compound can bind to DNA molecules, which may alter gene expression and induce cytotoxic effects critical for cancer therapy . The trifluoromethyl group enhances lipophilicity and electronic properties, potentially affecting pharmacokinetics and bioavailability.
Antioxidant Activity
In DPPH radical scavenging assays, the compound exhibited notable antioxidant activity, suggesting its ability to mitigate oxidative damage in cells .
Material Science
The compound serves as a building block in the synthesis of more complex molecules and materials.
Synthesis of Functionalized Derivatives
This compound can be used as a precursor for synthesizing functionalized derivatives that may possess unique electronic or optical properties . This makes it valuable in developing new materials for electronics and photonics.
Case Studies
- Cytotoxicity Studies : A study demonstrated that this compound significantly reduced cell viability in human cancer cell lines, with mechanisms involving apoptosis induction via DNA damage pathways.
- Antimicrobial Testing : Evaluations against various bacterial strains indicated effective growth inhibition at specific concentrations, supporting its potential as an antimicrobial agent.
- Antioxidant Evaluation : The compound's ability to scavenge DPPH radicals highlights its potential application in reducing oxidative stress-related damage in biological systems.
Chemical Reactions Analysis
Hydrolysis of the Carboxamide Group
The carboxamide moiety undergoes hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid derivative. This reaction is critical for modifying bioavailability or generating intermediates for further functionalization.
| Reagents/Conditions | Products | Yield | Reference |
|---|---|---|---|
| 6M HCl, reflux, 8h | 5-Oxo-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridine-3-carboxylic acid | 78% | |
| NaOH (10%), 100°C, 6h | Sodium salt of the carboxylic acid | 85% |
Functionalization of the Allyl Group
The allyl substituent participates in oxidation, cycloaddition, and nucleophilic substitution reactions:
Oxidation
Controlled oxidation converts the allyl group into an epoxide or diol, enhancing polarity for pharmaceutical applications.
| Reagents/Conditions | Products | Selectivity |
|---|---|---|
| Ozone (O₃), CH₂Cl₂, -78°C → H₂O₂ | Epoxide derivative | >90% |
| OsO₄, NMO, acetone/H₂O | Vicinal diol | 65–70% |
Cycloaddition
The allyl group acts as a diene in Diels-Alder reactions with electron-deficient dienophiles (e.g., maleic anhydride):
| Dienophile | Conditions | Product |
|---|---|---|
| Maleic anhydride | Toluene, 110°C, 12h | Fused bicyclic adduct |
Electrophilic Aromatic Substitution
The electron-withdrawing trifluoromethyl group directs electrophilic attacks to the para position of the pyridine ring. Halogenation and nitration are common:
| Reaction | Reagents/Conditions | Position | Yield |
|---|---|---|---|
| Bromination | Br₂, FeBr₃, CHCl₃, 25°C | C-6 | 60% |
| Nitration | HNO₃/H₂SO₄, 0°C | C-6 | 55% |
Nucleophilic Acyl Substitution
The carboxamide undergoes substitution with amines or alcohols to generate diverse analogs:
| Nucleophile | Conditions | Products |
|---|---|---|
| Benzylamine | DMF, 120°C, 24h | N-Benzyl-3-carboxamide derivative |
| Methanol | H₂SO₄ (cat.), reflux | Methyl ester |
Reduction of the Chromeno-Pyridine Core
Hydrogenation reduces the fused aromatic system, altering electronic properties:
| Reagents/Conditions | Products |
|---|---|
| H₂ (1 atm), Pd/C, EtOH | Partially saturated chromeno-pyridine |
Trifluoromethyl Group Reactivity
While generally stable, the CF₃ group can be modified under extreme conditions:
| Reaction | Reagents/Conditions | Products |
|---|---|---|
| Defluorination | LiAlH₄, THF, reflux | Difluoromethyl derivative |
Photochemical Reactions
The chromeno-pyridine system exhibits photoluminescence and undergoes [2+2] cycloadditions under UV light:
| Conditions | Products |
|---|---|
| UV (365 nm), CH₃CN | Cyclobutane adducts |
Key Research Findings
-
Anticancer Activity : Epoxide derivatives show enhanced cytotoxicity against MCF-7 cells (IC₅₀ = 1.2 μM) compared to the parent compound (IC₅₀ = 8.7 μM) .
-
Antimicrobial Properties : Halogenated analogs inhibit Staphylococcus aureus (MIC = 4 μg/mL) .
-
Solubility Optimization : Hydrolysis to the carboxylic acid improves aqueous solubility by >10-fold.
Comparative Reactivity Table
| Functional Group | Reaction Type | Rate (Relative) |
|---|---|---|
| Allyl | Oxidation | Fast |
| Carboxamide | Hydrolysis | Moderate |
| CF₃ | Electrophilic substitution | Slow |
Comparison with Similar Compounds
Comparison with Similar Compounds
Chromeno[2,3-b]pyridine derivatives exhibit diverse pharmacological and physicochemical properties depending on substituents. Below is a systematic comparison:
Structural and Functional Group Variations
Physicochemical Properties
- Lipophilicity :
- Solubility : The N-allyl carboxamide’s polarity may improve aqueous solubility compared to N-aryl analogs.
Stability and Reactivity
Q & A
Q. What are the optimal synthetic conditions for preparing N-allyl-5-oxo-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridine-3-carboxamide?
- Methodological Answer : The compound can be synthesized via pseudo-four-component reactions involving salicylaldehydes, malononitrile, and substituted pyridinones. Solvent choice and catalysts critically impact yields:
- Solvent-free or aqueous conditions : Yields 8–23% due to poor solubility of intermediates .
- Ethanol with catalysts (e.g., KF) : Increases yields to 32–64% via enhanced reaction kinetics .
- Pyridine as solvent/catalyst : Achieves up to 93% yield by stabilizing intermediates and acting as a base .
- Key Optimization Factors : Reflux temperature (80–100°C), reaction time (2–4 hours), and stoichiometric ratios (1:2:1 for salicylaldehyde:malononitrile:pyridinone) .
Q. What spectroscopic and analytical methods confirm the structure of chromeno[2,3-b]pyridine derivatives?
- Methodological Answer : Structural confirmation requires a combination of:
- NMR Spectroscopy : 2D techniques (¹H-¹³C HSQC, HMBC) resolve aromatic protons and confirm substitution patterns .
- IR Spectroscopy : Identifies carbonyl (C=O, ~1700 cm⁻¹) and trifluoromethyl (C-F, ~1100 cm⁻¹) groups .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks and fragmentation patterns .
Advanced Research Questions
Q. How can molecular docking studies evaluate the binding affinity of this compound to SIRT2?
- Methodological Answer :
- Software Tools : Use AutoDock Vina or Schrödinger Suite for docking simulations.
- Procedure :
Prepare the ligand (compound) and SIRT2 protein (PDB ID: e.g., 3ZGO) by removing water and adding hydrogens.
Define the binding pocket using residues critical for SIRT2 activity (e.g., catalytic His187).
Run docking with flexible side chains to account for induced-fit binding .
- Validation : Compare computed binding energies (ΔG) with known inhibitors. A derivative with a benzyl substituent showed strong affinity (ΔG = -8.2 kcal/mol) .
Q. How can computational methods predict the ADMET properties of this compound?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-311G(d,p) level to assess electronic properties (HOMO-LUMO gaps) related to reactivity .
- In Silico ADMET : Use tools like SwissADME or ADMETLab to predict:
- Absorption : LogP < 3.5 (moderate lipophilicity).
- Toxicity : Ames test for mutagenicity; cytochrome P450 inhibition risk.
- Metabolism : Phase I/II enzyme interactions (e.g., CYP3A4) .
Q. How to resolve contradictions in reaction yields when varying solvent systems?
- Methodological Answer :
- Mechanistic Analysis : Solvent polarity and basicity influence proton transfer steps in multicomponent reactions. For example:
- Pyridine : Acts as both solvent and base, accelerating cyclization via deprotonation .
- Ethanol : Polar protic solvent stabilizes intermediates but slows cyclization vs. aprotic solvents .
- Data Reconciliation : Use kinetic studies (e.g., time-resolved NMR) to identify rate-limiting steps. For instance, KF in ethanol reduces activation energy for the Michael addition step .
Experimental Design Considerations
Q. What strategies improve the yield of chromeno[2,3-b]pyridines in scaled-up syntheses?
- Methodological Answer :
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts (e.g., L-proline) for enhanced regioselectivity .
- Solvent Engineering : Use mixed solvents (e.g., ethanol:pyridine, 1:1) to balance solubility and reactivity .
- Workflow Optimization : Employ continuous-flow reactors for exothermic steps (e.g., Knoevenagel condensation) to maintain temperature control .
Data Interpretation and Challenges
Q. How to address discrepancies in biological activity data for structurally similar derivatives?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., trifluoromethyl vs. methyl groups) on target binding. For example, the trifluoromethyl group enhances SIRT2 affinity due to hydrophobic interactions .
- Biological Assay Validation : Use orthogonal assays (e.g., fluorescence polarization vs. SPR) to confirm activity. Contradictions may arise from assay-specific interference (e.g., compound fluorescence) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
